molecular formula C24H28N2O3 B12409605 Naftopidil-d5

Naftopidil-d5

Cat. No.: B12409605
M. Wt: 397.5 g/mol
InChI Key: HRRBJVNMSRJFHQ-XOYZCUSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naftopidil-d5 involves the incorporation of deuterium atoms into the Naftopidil molecule. The general synthetic route includes the reaction of 1-naphthol with epichlorohydrin in the presence of an alkali to form an epoxide. This epoxide is then alkylated with a piperazine derivative to yield Naftopidil . For this compound, deuterium is introduced at specific positions during the synthesis to achieve the desired labeling .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The deuterium labeling is achieved using deuterated reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: Naftopidil-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness of Naftopidil-d5: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

397.5 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/i17D2,18D2,20D

InChI Key

HRRBJVNMSRJFHQ-XOYZCUSZSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)N3CCN(CC3)C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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